molecular formula C13H14F3NO B2968015 7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane] CAS No. 1978001-57-8

7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]

Cat. No.: B2968015
CAS No.: 1978001-57-8
M. Wt: 257.256
InChI Key: RTQGWDODSWMFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] is a compound that belongs to the class of spiroindoles. Spiroindoles are characterized by a unique spirocyclic structure where an indole moiety is fused with another ring system. The trifluoromethyl group attached to the indole ring enhances the compound’s chemical stability and lipophilicity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] typically involves the trifluoromethylation of indole derivatives. One efficient method is the metal-free oxidative trifluoromethylation using sodium trifluoromethanesulfinate (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, resulting in the desired spirocyclic structure.

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction conditions and improved safety. The use of environmentally friendly reagents and catalysts, such as CF₃SO₂Na, is preferred to minimize the environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the spirocyclic structure, potentially leading to the formation of reduced analogs.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. These reactions can introduce various functional groups to the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

Scientific Research Applications

7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Trifluoromethylindole: Another trifluoromethylated indole derivative with similar chemical properties but different structural features.

    Spiro[indole-3,4’-piperidine]: A spirocyclic compound with a piperidine ring instead of an oxane ring, offering different biological activities.

    Trifluoromethylated Benzofuran: A compound with a trifluoromethyl group attached to a benzofuran ring, used in similar applications but with distinct chemical behavior.

Uniqueness: 7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4’-oxane] is unique due to its specific spirocyclic structure and the presence of the trifluoromethyl group. This combination imparts enhanced stability, lipophilicity, and potential bioactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

7-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)10-3-1-2-9-11(10)17-8-12(9)4-6-18-7-5-12/h1-3,17H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQGWDODSWMFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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